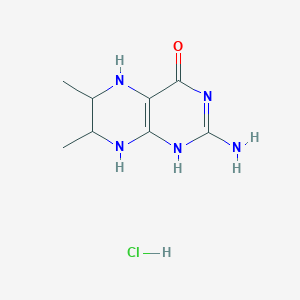
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride: is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled temperatures and pressures. For instance, the preparation might involve the reaction of precursor compounds in the presence of a catalyst to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound are carried out under specific conditions, including controlled temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in assays to investigate its interactions with proteins, enzymes, or other biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound in drug discovery programs aimed at treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride include those with related structures or functional groups. Examples might include other derivatives or analogs that share similar chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its specific reactivity and applications. Its unique structure allows it to participate in reactions and interactions that other compounds may not, making it a valuable tool in various scientific fields.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a subject of ongoing research and interest
Properties
IUPAC Name |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYTRGUZVYCQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)N=C(N2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(NC2=C(N1)C(=O)N=C(N2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
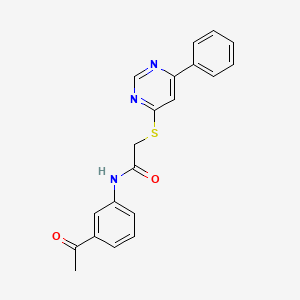
![2-Hydroxy-5-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812273.png)
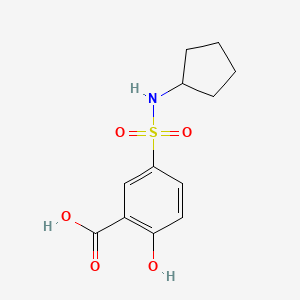




![2-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7812315.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7812330.png)
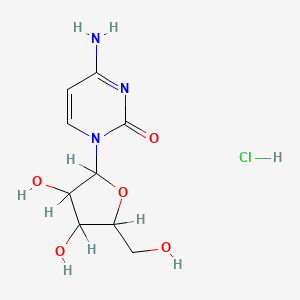
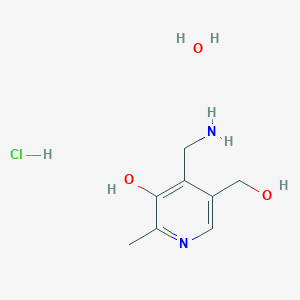
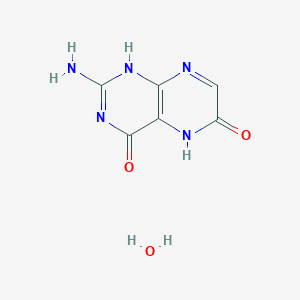
![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)
